Cas no 125-46-2 (Usnic acid)

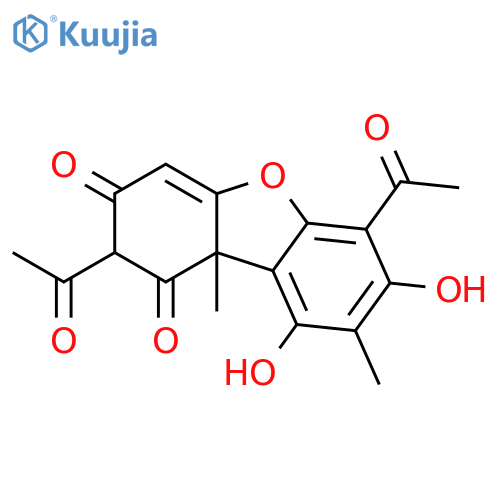

Usnic acid structure

商品名:Usnic acid

CAS番号:125-46-2

MF:C18H16O7

メガワット:344.315445899963

MDL:MFCD00065294

CID:36148

Usnic acid 化学的及び物理的性質

名前と識別子

-

- Usnic acid

- 2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-9bH-dibenzofuran-1,3-dione

- 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione

- 9bh)-dibenzofurandione, 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-3(2h

- (+-)-uanic acid

- usno

- Usnic

- USNEIN

- USNIACIN

- UNSICACID

- Usnea acid

- usninsaeure

- USNINIC ACID

- (+-)-uanicacid

- (S)-usnate

- (-)-Usnic acid

- (S)-Usnic acid

-

- MDL: MFCD00065294

- インチ: 1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,11,22-23H,1-4H3

- InChIKey: CUCUKLJLRRAKFN-UHFFFAOYSA-N

- ほほえんだ: O=C(C1(C)C(OC2=C(C(C)=O)C(O)=C(C)C(O)=C12)=C3)C(C(C)=O)C3=O

計算された属性

- せいみつぶんしりょう: 344.089603g/mol

- ひょうめんでんか: 0

- XLogP3: 1.4

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 回転可能化学結合数: 2

- どういたいしつりょう: 344.089603g/mol

- 単一同位体質量: 344.089603g/mol

- 水素結合トポロジー分子極性表面積: 118Ų

- 重原子数: 25

- 複雑さ: 708

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 344.3

- ひょうめんでんか: 0

- 互変異性体の数: 147

じっけんとくせい

- 色と性状: イエロー菱形結晶(アセトン)

- 密度みつど: 1.2869 (rough estimate)

- ゆうかいてん: 200°C

- ふってん: 605.4°C at 760 mmHg

- フラッシュポイント: 219.1±23.6 °C

- 屈折率: 495 ° (C=0.7, CHCl3)

- ようかいど: Solubility at 25 °C (g/100 ml): acetone, 0.77; ethyl acetate, 0.88; fural, 7.32; furfuryl alcohol, 1.21

- PSA: 117.97000

- LogP: 1.49980

- ようかいせい: クロロホルムや氷酢酸に溶けやすいが、熱アルコールには溶けにくい。

- マーカー: 9893

- ひせんこうど: D16 +509.4° (c = 0.697 in chloroform)

- じょうきあつ: No data available

Usnic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H335

- 警告文: P261

- 危険カテゴリコード: 25-50/53

- セキュリティの説明: S22-S24/25

- RTECS番号:HP5270000

-

危険物標識:

- リスク用語:R22

- セキュリティ用語:S22-S24/25

- どくせい:LD50 i.v. in mice: 25 mg/kg (Gottlieb, Shaw)

- ちょぞうじょうけん:Inert atmosphere,2-8°C

Usnic acid 税関データ

- 税関コード:2917399090

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Usnic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-WW228-1g |

Usnic acid |

125-46-2 | 98% | 1g |

¥112.0 | 2022-06-10 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn5558-20mg |

Usnic acid |

125-46-2 | 98% | 20mg |

¥1442.00 | 2023-09-07 | |

| LKT Labs | U7354-5 g |

Usnic Acid |

125-46-2 | ≥98% | 5g |

$77.20 | 2023-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X40305-25g |

Usnic acid |

125-46-2 | 98% | 25g |

¥669.0 | 2023-09-05 | |

| ChemScence | CS-0009679-5mg |

Usnic acid |

125-46-2 | 98.69% | 5mg |

$50.0 | 2022-04-28 | |

| TRC | U850153-10g |

Usnic Acid |

125-46-2 | 10g |

$ 105.00 | 2022-06-02 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X40305-5g |

Usnic acid |

125-46-2 | 5g |

¥306.0 | 2021-09-03 | ||

| BioAustralis | BIA-U1380-5 mg |

Usnic acid |

125-46-2 | >95% by HPLC | 5mg |

$63.00 | 2023-07-10 | |

| Enamine | EN300-7388062-0.25g |

4,10-diacetyl-11,13-dihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),6,10,12-tetraene-3,5-dione |

125-46-2 | 0.25g |

$19.0 | 2023-05-26 | ||

| Ambeed | A215132-5g |

2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzo[b,d]furan-1,3(2H,9bH)-dione |

125-46-2 | 98% | 5g |

$66.0 | 2025-02-21 |

Usnic acid サプライヤー

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

(CAS:125-46-2)Usinic Acid

注文番号:TB01772

在庫ステータス:in Stock

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

清らかである:>98%

最終更新された価格情報:Tuesday, 21 January 2025 17:57

価格 ($):price inquiry

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:125-46-2)Usnea acid

注文番号:LE19107

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:20

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:125-46-2)2,6-二乙酰基-7,9-二羟基-8,9B-二甲基-1,3(2H,9BH)-氧芴

注文番号:LE1635718

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:30

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:125-46-2)Usnic acid

注文番号:LE1138

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:40

価格 ($):discuss personally

Usnic acid 関連文献

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

4. Book reviews

-

5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

125-46-2 (Usnic acid) 関連製品

- 83-79-4(Rotenone)

- 115-53-7(Sinomenine)

- 117-39-5(Quercetin)

- 90-19-7(7-O-Methyl Quercetin)

- 152-95-4(Sophoricoside)

- 446-72-0(Genistein)

- 478-01-3(Nobiletin)

- 125-46-2(Usnic acid)

- 479-66-3(Fulvic acid)

- 6159-66-6((2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:125-46-2)2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bH)-Dibenzofurandione

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:125-46-2)Usnic acid

清らかである:99%/99%

はかる:25g/100g

価格 ($):230.0/687.0